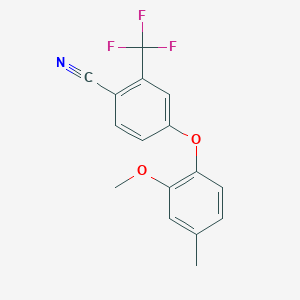

AR antagonist 7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H12F3NO2 |

|---|---|

分子量 |

307.27 g/mol |

IUPAC名 |

4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C16H12F3NO2/c1-10-3-6-14(15(7-10)21-2)22-12-5-4-11(9-20)13(8-12)16(17,18)19/h3-8H,1-2H3 |

InChIキー |

CYANSKHXCRJRPW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C(F)(F)F)OC |

製品の起源 |

United States |

Foundational & Exploratory

Introduction to Androgen Receptor Antagonism

An In-depth Technical Guide on the Discovery and Synthesis of AR Antagonist 7

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel androgen receptor (AR) antagonist, compound 7. This biaryl isoxazole (B147169) was identified as a weak inhibitor of the AR N-terminal domain (NTD) and has served as a foundational scaffold for the development of more potent antagonists for castration-resistant prostate cancer (CRPC).[1][2] This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

The androgen receptor is a crucial transcription factor in the pathogenesis of prostate cancer.[2] Therapies that target the AR ligand-binding domain (LBD) have been a cornerstone of treatment; however, resistance often emerges, leading to CRPC.[2] A key mechanism of resistance is the expression of AR splice variants (AR-Vs) that lack the LBD and are constitutively active.[1][2] This has driven the search for new therapeutic agents that can inhibit AR activity through alternative mechanisms, such as targeting the N-terminal domain (NTD), which is essential for AR transactivation.[1][2]

Discovery of this compound

Compound 7 was identified as a weak inhibitor of the AR NTD through a high-throughput screening campaign.[1][2] The screening utilized a functional cell-based assay designed to identify inhibitors of AR splice variants that lack the LBD.[1] Hits from this screen were then subjected to counterscreens to rule out cytotoxicity and non-specific inhibition of the luciferase reporter.[1]

High-Throughput Screening Workflow

The screening process to identify novel AR NTD inhibitors followed a multi-step workflow to ensure the specificity of the identified hits.

References

Unlocking the Androgen Receptor: A Technical Guide to the Structure-Activity Relationship of AR Antagonists

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR), a key player in the development and progression of prostate cancer, remains a critical target for therapeutic intervention. The discovery and optimization of AR antagonists, compounds that inhibit the receptor's function, have significantly improved patient outcomes. This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of AR antagonists, providing a comprehensive resource for researchers and drug development professionals. We will explore the nuances of both steroidal and non-steroidal antagonists, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

The Androgen Receptor Signaling Pathway: A Detailed Overview

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Its signaling cascade is a multi-step process that ultimately regulates the expression of genes involved in cell growth, proliferation, and survival.[1]

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] The binding of androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR triggers a conformational change.[1][2] This change leads to the dissociation of HSPs, exposing a nuclear localization signal.[1] The activated AR then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[1][3] Upon binding to AREs, the AR recruits co-regulatory proteins (coactivators) to initiate the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA).[1]

AR antagonists disrupt this signaling pathway by competitively binding to the LBD of the receptor, thereby preventing the binding of endogenous androgens.[2][4] This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.[5]

Structure-Activity Relationship of Androgen Receptor Antagonists

The development of AR antagonists has evolved from steroidal compounds to more specific and potent non-steroidal agents. Understanding the SAR for each class is crucial for designing novel therapeutics with improved efficacy and reduced side effects.

Steroidal AR Antagonists

Steroidal antiandrogens are structurally similar to endogenous androgens.[6] While they can act as AR antagonists, many possess partial agonist activity, which can limit their therapeutic utility.[6][7] Their mechanism of action involves not only blocking the AR but also suppressing gonadal androgen production through negative feedback inhibition of the hypothalamus.[8] However, their inherent hormonal activities (estrogenic, progestogenic, or glucocorticoid) can lead to undesirable side effects.[6]

Non-Steroidal AR Antagonists (NSAAs)

NSAAs represent a significant advancement in AR-targeted therapy, offering pure antagonist activity without the hormonal side effects of their steroidal counterparts.[6][7] The SAR of NSAAs has been extensively studied, leading to the development of first- and second-generation antagonists.

Most non-steroidal antiandrogens share a common structural scaffold, often consisting of two aromatic rings connected by a spacer.[9] Key structural features that influence their antagonist activity include:

-

Aromatic Rings: The nature and substitution pattern of the aromatic rings are critical for binding to the AR ligand-binding pocket. Electron-withdrawing groups on one of the rings are often found in potent antagonists.

-

Linker: The linker connecting the two aromatic rings influences the overall conformation of the molecule and its fit within the binding pocket.

-

Side Chains: Specific side chains can enhance binding affinity and antagonist potency. For example, bulky substituents at certain positions can improve anti-cancer properties.[9][10]

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the optimal structural requirements for AR antagonism.[9][10] These studies have highlighted the importance of negatively charged groups, bulky substituents, and hydrophilic groups at specific positions for enhancing the anti-prostate cancer activity of AR antagonists.[9][10]

Table 1: Key Structural Modifications and their Impact on Non-Steroidal AR Antagonist Activity

| Structural Modification | Impact on Activity | Example Compound(s) | Reference(s) |

| Ring A Substituents | |||

| Electron-withdrawing groups (e.g., -CF3, -CN) | Increased antagonist potency | Bicalutamide (B1683754), Enzalutamide (B1683756) | [6] |

| Fluorination | Can enhance pharmacological properties and stability | Fluorinated bicalutamide analogs | [11][12] |

| Ring B Substituents | |||

| Hydrophilic groups | Can improve anti-cancer properties | Novel AR antagonists | [9][10] |

| Linker Modifications | |||

| Introduction of a triazole ring | Can act as an amide bond isostere, maintaining activity | Triazole-containing NSAAs | [9] |

| Side Chain Modifications | |||

| Bulky substituents | Can improve anti-cancer properties | Novel AR antagonists | [9][10] |

| Cyclobutyl instead of dimethyl | Reduced covalent binding activity in some analogs | Enzalutamide vs. Apalutamide analog | [13] |

Quantitative Analysis of AR Antagonist Activity

The potency and efficacy of AR antagonists are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used to compare the activity of different compounds.

Table 2: In Vitro Activity of Selected AR Antagonists

| Compound | Assay Type | Cell Line / System | IC50 (µM) | Reference(s) |

| Enzalutamide | Antiproliferative | DU-145 | 28.20 | [14] |

| LNCaP | 31.78 | [14] | ||

| PC-3 | 27.32 | [14] | ||

| Apalutamide | Covalent Binding | Mouse Plasma | - | [13] |

| Covalent Binding | Human Plasma | - | [13] | |

| Bicalutamide | Antiproliferative | LNCaP | ~1 | [15] |

| Enzalutamide Analog (6c) | Antiproliferative | DU-145 | 20.31 | [14] |

| LNCaP | 19.21 | [14] | ||

| PC-3 | 18.36 | [14] | ||

| Enzalutamide Analog (6h) | Antiproliferative | DU-145 | 16.50 | [14] |

| LNCaP | 22.41 | [14] | ||

| PC-3 | 20.44 | [14] | ||

| RM-581 | Antiproliferative | DU-145 | 4.4 | [16] |

| PC-3 | 1.2 | [16] | ||

| LNCaP | 1.2 | [16] | ||

| VCaP | 5.78 | [16] | ||

| 22Rv1 | 1.38 | [16] | ||

| LAPC-4 | 0.56 | [16] | ||

| Abiraterone | Antiproliferative | LAPC-4 | 11.5 | [16] |

Experimental Protocols for AR Antagonist Characterization

The evaluation of potential AR antagonists involves a series of well-defined experimental protocols to determine their binding affinity, functional activity, and in vivo efficacy.

Androgen Receptor Binding Assay

AR binding assays are used to determine the affinity of a compound for the androgen receptor.[17] These assays typically involve a competition experiment where the test compound competes with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR.[18]

Detailed Methodology:

-

Receptor Preparation: The source of the androgen receptor is typically cytosol isolated from the rat prostate or a recombinant AR protein.[17][18]

-

Incubation: Aliquots of the receptor preparation are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.[19] A strong, unlabeled ligand is used as a positive control to determine non-specific binding.[18]

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound and free radioligand are separated. This can be achieved through various methods, including filtration or scintillation proximity assay (SPA).[20][21]

-

Quantification: The amount of bound radioligand is quantified using a liquid scintillation counter.[18]

-

Data Analysis: The data are plotted as the percentage of bound radioligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[18]

Luciferase Reporter Gene Assay

Luciferase reporter gene assays are used to assess the functional activity of AR antagonists, i.e., their ability to inhibit AR-mediated gene transcription.[22]

Detailed Methodology:

-

Cell Culture and Transfection: Mammalian cells (e.g., COS-1 or VCaP) are cultured and co-transfected with an AR expression vector and a reporter plasmid.[22] The reporter plasmid contains a luciferase gene under the control of an androgen-responsive promoter.[23]

-

Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test compound.[24]

-

Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[25][26]

-

Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate. The resulting chemiluminescent signal, which is proportional to the amount of luciferase produced, is measured using a luminometer.[25][26]

-

Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase from a co-transfected plasmid) to account for variations in transfection efficiency and cell number.[25] The antagonist activity is determined by the dose-dependent inhibition of androgen-induced luciferase expression.

In Vivo Models for Efficacy Evaluation

Promising AR antagonist candidates are further evaluated in in vivo animal models to assess their efficacy in a physiological context.

Common In Vivo Models:

-

Xenograft Models: Human prostate cancer cells (e.g., LNCaP, VCaP) are implanted subcutaneously or orthotopically into immunocompromised mice.[27][28] The effect of the AR antagonist on tumor growth is then monitored over time.

-

Transgenic Mouse Models: Transgenic mice that express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter can be used for rapid pharmacodynamic evaluation of AR antagonists.[15] This allows for non-invasive monitoring of AR activity in vivo.[15]

-

Glioblastoma Models: Recent studies have also explored the efficacy of AR antagonists in intracranial models of human glioblastoma.[29]

Workflow for AR Antagonist Discovery and Characterization

The process of discovering and characterizing novel AR antagonists is a multi-step process that integrates computational and experimental approaches.

Conclusion

The development of potent and specific AR antagonists has revolutionized the treatment of prostate cancer. A deep understanding of the structure-activity relationships of these compounds is paramount for the rational design of next-generation therapeutics with improved efficacy and the ability to overcome resistance mechanisms. This technical guide provides a foundational resource for researchers in this field, summarizing the key SAR principles, providing detailed experimental methodologies, and visualizing the complex signaling pathways involved. Continued research into the nuances of AR antagonism will undoubtedly lead to the development of even more effective therapies for patients with androgen-driven diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 9. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jptcp.com [jptcp.com]

- 12. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. assaygenie.com [assaygenie.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Novel AR Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required for the target validation of novel Androgen Receptor (AR) antagonists. It details the core in vitro and in vivo assays, presents key quantitative data for prominent AR antagonists, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in the field of prostate cancer and other androgen-driven diseases.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2][3][4][5] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][3] In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that drive cell proliferation, survival, and PSA (Prostate-Specific Antigen) expression.[1][3]

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Mechanisms of resistance to AR antagonists often involve AR gene amplification, mutations in the ligand-binding domain (LBD), or the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the LBD.[1][3]

In Vitro Target Validation Assays

A series of in vitro assays are crucial to characterize the mechanism of action and potency of a novel AR antagonist.

Ligand Binding Assays

These assays determine the affinity of the antagonist for the AR.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Lysates: Utilize prostate cancer cells endogenously expressing AR (e.g., LNCaP) or cells engineered to overexpress the AR.

-

Incubation: Incubate the cell lysates containing the AR with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test antagonist.

-

Separation: Separate the bound from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the radioligand. This can then be used to calculate the binding affinity (Ki).

Reporter Gene Assays

These assays measure the ability of an antagonist to inhibit AR-mediated gene transcription.

Experimental Protocol: Luciferase Reporter Assay

-

Cell Culture and Transfection: Co-transfect cells (e.g., PC-3, DU145, which have low endogenous AR, or AR-positive cells like LNCaP) with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.

-

Treatment: Treat the transfected cells with a known AR agonist (e.g., R1881 or DHT) in the presence of increasing concentrations of the test antagonist.

-

Cell Lysis and Luminescence Measurement: After an incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.

Caption: Workflow for a typical AR luciferase reporter gene assay.

AR Nuclear Translocation Assays

This assay visually determines if the antagonist can prevent the AR from moving into the nucleus.

Experimental Protocol: Immunofluorescence Microscopy

-

Cell Culture and Treatment: Plate AR-expressing cells (e.g., LNCaP) on coverslips. Treat the cells with an AR agonist to induce nuclear translocation, with and without the test antagonist.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific to the AR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Visualize the subcellular localization of the AR using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to assess the degree of translocation inhibition.

AR Degradation Assays

Some novel antagonists, such as PROTACs (PROteolysis-TArgeting Chimeras), are designed to induce the degradation of the AR protein.

Experimental Protocol: Western Blotting

-

Cell Treatment: Treat AR-positive prostate cancer cells (e.g., VCaP, LNCaP) with the test compound for various durations (e.g., 4, 8, 24 hours).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the AR. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative decrease in AR protein levels.

Quantitative Data for Key AR Antagonists

The following table summarizes the inhibitory concentrations (IC50) of several well-established AR antagonists across different prostate cancer cell lines. These values are indicative of the compounds' potency in various genetic contexts.

| Antagonist | Cell Line | Assay Type | IC50 (µM) | Reference |

| Enzalutamide (B1683756) | LNCaP | Proliferation | ~1-5 | [6] |

| Enzalutamide | LNCaP | Reporter Gene | 0.026 | [7] |

| Apalutamide | LNCaP | Proliferation | 11 ± 3 | [8] |

| Apalutamide | 22Rv1 | Proliferation | 77 ± 17 | [8] |

| Apalutamide | LNCaP (AKR1C3+) | Proliferation | 101 ± 10 | [8] |

| Apalutamide | LNCaP | Reporter Gene | 0.200 | [7] |

| Darolutamide | LNCaP | Reporter Gene | 0.026 | [7] |

| Bicalutamide | LNCaP | Binding | 0.160 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and incubation time.

In Vivo Target Validation

In vivo studies are essential to evaluate the efficacy and safety of an AR antagonist in a physiological setting.

Xenograft Models

Patient-derived or cell line-derived xenograft models in immunocompromised mice are the gold standard for assessing anti-tumor efficacy.

Experimental Protocol: Prostate Cancer Xenograft Study

-

Model Establishment: Subcutaneously implant human prostate cancer cells (e.g., VCaP, 22Rv1) into male immunodeficient mice. Allow tumors to reach a palpable size.

-

Treatment Administration: Randomize the animals into control and treatment groups. Administer the test antagonist and vehicle control daily via a relevant route (e.g., oral gavage).

-

Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). At the end of the study, collect tumors for further analysis.

-

Pharmacodynamic Analysis: Analyze the tumors for target engagement. This can include measuring the levels of AR protein (by Western blot or IHC) and the expression of AR-regulated genes like PSA (by qRT-PCR).

Caption: General workflow for an in vivo xenograft efficacy study.

Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening assay to identify androgenic and anti-androgenic properties of a substance.

Experimental Protocol: Hershberger Bioassay (Antagonist Mode)

-

Animal Preparation: Use castrated peripubertal male rats. This minimizes endogenous androgen levels and sensitizes the androgen-dependent tissues.

-

Dosing: Administer the test compound daily for 10 consecutive days. Concurrently, administer a reference androgen agonist (e.g., testosterone propionate) to all groups except the vehicle control.

-

Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the antagonist-treated group compared to the group receiving the androgen agonist alone indicates anti-androgenic activity.[1][2]

Validating Activity Against Resistance Mechanisms

Given the prevalence of resistance, particularly through the AR-V7 splice variant, it is critical to validate the activity of new antagonists in relevant models.

Experimental Approach:

-

Cell Lines: Utilize cell lines that endogenously express AR-V7, such as 22Rv1.

-

Assays: Perform proliferation assays and measure the expression of AR-V7-specific target genes (e.g., UBE2C) via qRT-PCR in these cells following treatment with the antagonist.

-

Xenograft Models: Use 22Rv1 xenograft models to confirm in vivo efficacy against AR-V7-driven tumors.

By systematically applying the methodologies outlined in this guide, researchers can robustly validate novel AR antagonists, characterize their mechanisms of action, and generate the critical data package required for further preclinical and clinical development.

References

- 1. oecd.org [oecd.org]

- 2. epa.gov [epa.gov]

- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Antagonists to the Androgen Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The androgen receptor (AR) is a critical therapeutic target in the treatment of prostate cancer. The efficacy of AR antagonists is fundamentally linked to their binding affinity and mechanism of action. This technical guide provides a detailed overview of the binding affinity of several key AR antagonists. Due to the absence of publicly available data for a compound specifically named "AR antagonist 7," this document focuses on well-characterized antagonists to illustrate the principles of AR binding, the experimental methodologies used for their characterization, and the underlying signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided.

Introduction to Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell growth and survival. AR antagonists are small molecules that competitively inhibit the binding of androgens to the ligand-binding domain (LBD) of the AR, thereby preventing its activation and downstream signaling. The binding affinity of these antagonists is a crucial parameter that dictates their potency and clinical efficacy.

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of AR antagonists is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinities of several prominent non-steroidal AR antagonists.

| Compound | Metric | Value (nM) | Assay Type/System |

| Enzalutamide | IC50 | 21.4 | Competitive Displacement (¹⁸F-FDHT) / LNCaP cells |

| IC50 | 36 | Functional Assay / LNCaP cells | |

| Relative Affinity | 5-8 times higher than Bicalutamide | Competitive Displacement | |

| Apalutamide | IC50 | 16 | Cell-free competitive binding assay |

| IC50 | 200 | AR luciferase reporter gene assay | |

| Darolutamide | Ki | 11 | Competitive AR Binding Assay |

| IC50 | 26 | In vitro assay / AR-HEK293 cells | |

| Bicalutamide | IC50 | 160 | Functional Assay / LNCaP cells |

| Ki | 35 | Inhibition of [³H]-DHT binding / LNCaP cells | |

| IC50 | 54 | Inhibition of wild-type AR / Freestyle293F cells |

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell systems used.[1]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a complex process that can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways. AR antagonists primarily act on the classical pathway by preventing the initial ligand-binding step.

Classical Androgen Receptor Signaling Pathway

The classical pathway involves the binding of androgens to the AR in the cytoplasm, followed by nuclear translocation and regulation of gene expression.[2][3] In an unbound state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3] Androgen binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[3] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to initiate gene transcription.[2][3]

Caption: Classical androgen receptor signaling pathway and point of antagonist inhibition.

Experimental Protocols for Determining Binding Affinity

The binding affinity of AR antagonists is determined using various in vitro assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for binding to the androgen receptor.[4]

Principle: The amount of radioligand displaced by the test compound is proportional to the test compound's binding affinity for the AR. From this data, the IC50 can be determined.

Methodology:

-

Receptor Preparation: A source of androgen receptor is prepared, typically from cell lysates of AR-expressing cell lines (e.g., LNCaP) or purified recombinant human AR.

-

Assay Setup (96-well or 384-well plate format):

-

Total Binding Wells: Contain the AR preparation and the radioligand.

-

Non-specific Binding Wells: Contain the AR preparation, the radioligand, and a saturating concentration of a non-labeled androgen to determine the amount of non-specific binding.

-

Test Compound Wells: Contain the AR preparation, the radioligand, and serial dilutions of the test compound.

-

-

Incubation: The plate is incubated (e.g., at 4°C for 18-24 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a filter mat that traps the receptor-ligand complex.

-

Detection: The radioactivity on the filter is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[2] The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.[2]

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR by a test compound.

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger AR protein, its tumbling is slowed, leading to high polarization. A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization.

Methodology:

-

Reagent Preparation: Solutions of the AR ligand-binding domain (AR-LBD), a fluorescent androgen ligand (e.g., Fluormone™ AL Green), and the test compound are prepared in an appropriate assay buffer.

-

Assay Setup: The AR-LBD and the fluorescent ligand are combined to form a complex with a high polarization value. This complex is then added to wells containing serial dilutions of the test compound.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-8 hours) to reach equilibrium, protected from light.

-

Detection: The fluorescence polarization value of each well is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The decrease in polarization is plotted against the concentration of the test compound. The concentration that causes a half-maximal shift in polarization is the IC50 value, which reflects the relative affinity of the test compound for the AR-LBD.

Caption: Generalized workflow for AR binding affinity determination.

Conclusion

The determination of binding affinity is a cornerstone in the preclinical evaluation of androgen receptor antagonists. While no public data exists for a compound named "this compound," the principles and methodologies are well-established through the study of clinically approved drugs like enzalutamide, apalutamide, darolutamide, and bicalutamide. As demonstrated, these antagonists exhibit a range of high-affinity binding to the AR, which is essential for their therapeutic action. The radioligand binding and fluorescence polarization assays represent robust, high-throughput methods for quantifying this critical parameter, guiding the discovery and development of new and more effective AR-targeted therapies for prostate cancer.

References

The Effect of AR Antagonist 7 on the Androgen Receptor Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. Consequently, the AR has become a primary therapeutic target. AR antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR's ligand-binding domain (LBD). This action prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that promote tumor growth.[1][2] However, the emergence of resistance mechanisms, including the expression of AR splice variants like AR-V7 which lacks the LBD, necessitates the development of novel antagonists with alternative mechanisms of action.[3][4]

This technical guide provides an in-depth overview of a specific steroidal A-ring-fused pyrazole, referred to as AR antagonist 7 (also known as compound 3d), a potent antagonist of the androgen receptor. This document will detail its effects on the AR signaling pathway, present quantitative data from key experiments, and provide representative protocols for the assays used to characterize its activity.

This compound: Mechanism of Action and Effects

This compound is a novel steroidal derivative of dihydrotestosterone.[5] It has been shown to be an effective AR antagonist that not only inhibits AR transcriptional activity but also promotes the downregulation of the AR protein itself.[1][5]

The primary mechanism of action for this compound is the competitive antagonism of the androgen receptor. It also appears to induce the degradation of the wild-type AR protein, potentially through the proteasomal pathway, offering a dual mechanism to suppress AR signaling.[1][5]

Key in vitro effects of this compound include:

-

Significant reduction of AR transcriptional activity.[5]

-

Inhibition of proliferation in AR-positive prostate cancer cell lines, such as LAPC-4 and 22Rv1.[6]

-

Time and dose-dependent reduction of AR protein expression in LAPC-4 cells, without inducing apoptosis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound (compound 3d).

| Parameter | Value | Assay | Reference |

| IC50 | 1.18 µM | AR Transcriptional Activity | [5][6] |

| GI50 | 7.9 µM | Inhibition of AR Target Expression | [6] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| LAPC-4 | 0-20 µM | 24, 48, and 72 h | Time and dose-dependent inhibition of AR expression | [6] |

| LAPC-4 | 10 µM | 24 h | Significant reduction in AR protein level | [6] |

| LAPC-4 and 22Rv1 | 20 µM | 72 h | Antiproliferative effect (cell viability < 40%) | [6] |

Table 2: Cellular Activity of this compound

Signaling Pathway and Mechanism of Action Diagrams

Caption: Androgen Receptor (AR) Signaling Pathway.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. The specific details for the characterization of this compound may vary, and it is recommended to consult the primary publication for precise methodologies.

AR Transcriptional Activity Assay (Reporter Gene Assay)

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the AR.

Workflow Diagram:

Caption: Workflow for AR Transcriptional Activity Assay.

Protocol:

-

Cell Culture: Plate prostate cancer cells (e.g., PC-3, which are AR-negative, or a cell line with endogenous AR like LNCaP) in 96-well plates and allow them to adhere overnight.

-

Transfection: For AR-negative cells, co-transfect with an AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: Following transfection, treat the cells with a constant concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cell lines.

Workflow Diagram:

Caption: Workflow for Cell Viability Assay.

Protocol:

-

Cell Plating: Seed prostate cancer cells (e.g., LAPC-4, 22Rv1) in 96-well plates at a predetermined density and allow them to attach.

-

Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) to each well and incubate for a specified period.

-

Measurement: For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength. For WST-1 assays, measure the absorbance of the colored formazan product directly.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Western Blotting for AR Protein Expression

This technique is used to detect and quantify the levels of AR protein in cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment and Lysis: Treat prostate cancer cells (e.g., LAPC-4) with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the AR protein levels to the loading control.

Conclusion

This compound demonstrates a promising profile as a potent inhibitor of the androgen receptor signaling pathway. Its dual mechanism of action, involving both competitive antagonism and induction of AR protein degradation, suggests it may be effective in overcoming some forms of resistance to traditional anti-androgen therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this and similar compounds for the treatment of prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist and its Implications for AR-V7 Driven Prostate Cancer

A Note on Nomenclature: The term "AR antagonist 7" is not a standardized scientific designation. This guide focuses on a specific investigational molecule, biaryl isoxazole (B147169) compound 7 , identified in a high-throughput screening campaign as a weak but promising inhibitor of the Androgen Receptor N-Terminal Domain (NTD). This compound serves as a scaffold for the development of more potent antagonists, such as compound 16, which are effective against the constitutively active Androgen Receptor splice variant 7 (AR-V7).

Executive Summary

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key mechanism of resistance to second-generation anti-androgens is the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by current therapies. This guide provides a comprehensive technical overview of a novel biaryl isoxazole compound (designated as "compound 7") that targets the AR N-terminal domain (NTD), a region retained in AR-V7. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for CRPC.

Introduction to AR and AR-V7 in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Conventional androgen deprivation therapies (ADT) and AR antagonists that target the LBD are initially effective. However, resistance frequently develops, leading to CRPC.

A major driver of this resistance is the expression of constitutively active AR splice variants that lack the LBD.[3] AR-V7 is the most clinically relevant of these variants and is associated with resistance to therapies such as enzalutamide (B1683756) and abiraterone.[3] Because AR-V7 lacks the LBD, it is not susceptible to drugs that target this domain. Therefore, there is a critical need for novel therapeutic strategies that can inhibit AR-V7 activity. One promising approach is the development of small molecules that target the N-terminal domain (NTD) of the AR, which is common to both the full-length receptor (AR-FL) and AR-V7.

Compound Profile: Biaryl Isoxazole "Compound 7" and its Analogue "Compound 16"

A high-throughput screening campaign identified the biaryl isoxazole compound 7 as a weak inhibitor of the AR NTD.[4][5] While its initial potency is modest, its novel mechanism of action and chemical scaffold have made it a valuable starting point for the development of more potent antagonists. Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues with significantly improved activity, such as compound 16 .[4]

Chemical Structures

-

Compound 7: A biaryl isoxazole identified from a high-throughput screen.[4]

-

Compound 16: An N-methylindazole analogue of compound 7 with significantly increased potency.[4]

Quantitative Data

The inhibitory activities of compound 7 and its more potent analogue, compound 16, were evaluated using a VCaP cell-based GRE2-luciferase reporter gene assay.[4][5] This assay measures the transcriptional activity of the androgen receptor.

| Compound | Target | Assay | IC50 (μM) | Source |

| Compound 7 | AR NTD | VCaP GRE2-luciferase | 7.4 | [4][5] |

| Compound 16 | AR NTD | VCaP GRE2-luciferase | 0.12 | [4] |

| Enzalutamide (reference) | AR LBD | VCaP GRE2-luciferase | 0.34 | [4][5] |

| EPI-001 (reference) | AR NTD | VCaP GRE2-luciferase | 37.4 | [4][5] |

Compound 16 also demonstrated 35% inhibition of AR splice variant activity at a concentration of 10 μM in a PC3 cell-based assay using an ARNTD–DBD expression plasmid and a GRE2-luciferase reporter gene.[4][5] In the same assay, enzalutamide showed no activity.[4][5]

Signaling Pathways

The signaling pathways of AR-FL and AR-V7 are critical to understanding the mechanism of both normal prostate cell function and prostate cancer progression.

Full-Length Androgen Receptor (AR-FL) Signaling Pathway

Caption: Ligand-dependent signaling pathway of the full-length androgen receptor (AR-FL).

AR-V7 Signaling Pathway and Inhibition by NTD Antagonists

Caption: Ligand-independent signaling of AR-V7 and its inhibition by an NTD antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compound 7 and its analogues.

Synthesis of Biaryl Isoxazole Compound 7

The synthesis of compound 7 is a multi-step process. A key step involves a Suzuki-Miyaura cross-coupling reaction. The final steps involve formylation and ring closure with hydroxylamine (B1172632) to yield the isoxazole.[5]

Workflow for the Synthesis of Compound 7:

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Novel Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the preclinical evaluation of novel androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target in prostate cancer and other androgen-driven diseases. The development of new antagonists requires a rigorous and systematic preclinical assessment to determine potency, selectivity, and potential for clinical success. This document outlines the key in vitro and in vivo assays, presents data in a structured format for clear comparison, and provides detailed experimental protocols and visual workflows to guide researchers in this process.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells.[1][2][3] Understanding this pathway is crucial for designing and evaluating novel antagonists.

Canonical AR Signaling:

-

Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3] The binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), induces a conformational change in the AR.

-

HSP Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of HSPs and exposes a nuclear localization signal. The AR-ligand complex then translocates into the nucleus.[3]

-

Dimerization and DNA Binding: Inside the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[3][4]

-

Recruitment of Coactivators and Gene Transcription: The DNA-bound AR recruits a complex of coactivator proteins, which then initiates the transcription of androgen-regulated genes.[3] These genes, such as prostate-specific antigen (PSA), are involved in cell proliferation, survival, and differentiation.[1][2]

Novel AR antagonists are designed to interfere with one or more of these steps, thereby inhibiting the transcriptional activity of the AR and suppressing tumor growth.

Preclinical Evaluation Workflow

A systematic approach to preclinical evaluation ensures that the most promising drug candidates are advanced. The workflow typically progresses from initial in vitro screening to more complex in vivo models.

In Vitro Assays

A battery of in vitro assays is required to characterize the pharmacological profile of a novel AR antagonist.

AR Binding Affinity

The initial step is to determine if the compound binds to the AR and with what affinity. This is typically done using a competitive binding assay.

Experimental Protocol: Radioligand Competition Binding Assay [5][6][7]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the AR.

-

Materials:

-

AR Source: Recombinant human AR ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.[5]

-

Radioligand: A potent AR agonist with high specific activity, such as [³H]-Mibolerone or [³H]-DHT.[5]

-

Test Compound: Serial dilutions of the novel antagonist.

-

Assay Buffer: TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[5]

-

Separation Matrix: Hydroxyapatite (HAP) slurry to separate bound from unbound radioligand.[5]

-

Scintillation Cocktail and a Liquid Scintillation Counter .

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up wells for total binding (AR + radioligand), non-specific binding (AR + radioligand + excess unlabeled androgen), and test compound (AR + radioligand + serial dilutions of the antagonist).[5]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[5]

-

Separation: Add ice-cold HAP slurry to each well, incubate on ice, and then centrifuge to pellet the HAP, which binds the AR-ligand complex.

-

Washing: Aspirate the supernatant and wash the HAP pellet with cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to the washed pellets and measure the radioactivity using a liquid scintillation counter.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[5]

-

AR Transcriptional Activity

This assay determines whether the compound, upon binding to the AR, inhibits or activates gene transcription.

Experimental Protocol: Luciferase Reporter Gene Assay [8][9][10]

-

Objective: To measure the ability of a compound to antagonize androgen-induced AR transcriptional activity.

-

Cell Line: Prostate cancer cells (e.g., LNCaP, PC-3) or other suitable cells (e.g., Cos-7) transiently co-transfected with an AR expression vector and a reporter vector.[10] The reporter vector contains a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[9][10]

-

Procedure:

-

Cell Seeding: Seed the transfected cells in a multi-well plate.

-

Treatment: Treat the cells with a constant concentration of an AR agonist (e.g., 1-10 nM DHT) alone or in combination with increasing concentrations of the test antagonist.[10]

-

Incubation: Incubate for 24-48 hours.

-

Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used to normalize for transfection efficiency.[10]

-

Data Analysis: Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50 for transcriptional inhibition.

-

Cell Proliferation

This assay assesses the functional consequence of AR inhibition on the growth of androgen-dependent prostate cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay [10]

-

Objective: To determine the effect of the AR antagonist on the viability and proliferation of prostate cancer cells.

-

Cell Lines: Androgen-sensitive human prostate cancer cell lines such as LNCaP or VCaP.[10][11]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with increasing concentrations of the test antagonist for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary

The data generated from in vitro assays should be compiled into tables for easy comparison with established AR antagonists. This allows for a clear assessment of the novel compound's potency and potential advantages.

Table 1: Comparative In Vitro Potency of AR Antagonists

| Compound | AR Binding IC50 (nM) | AR Transcriptional Inhibition IC50 (nM) | LNCaP Cell Proliferation GI50 (nM) |

| Novel Antagonist X | [Insert Data] | [Insert Data] | [Insert Data] |

| Bicalutamide | ~150-200 | ~1000 | ~1000-5000 |

| Enzalutamide | ~20-40 | ~30-100 | ~100-300 |

| Apalutamide | ~15-30 | ~20-70 | ~80-200 |

| Darolutamide | ~10-25 | ~25-50 | ~90-250 |

Note: The values for established drugs are approximate and can vary based on specific assay conditions. This table serves as a template for data presentation.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Xenograft Models

Human prostate cancer xenograft models in immunocompromised mice are the standard for evaluating anti-tumor efficacy.[11][12]

Experimental Protocol: Prostate Cancer Xenograft Efficacy Study

-

Objective: To evaluate the in vivo anti-tumor activity of a novel AR antagonist.

-

Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Cell Line: Subcutaneous or orthotopic implantation of androgen-dependent prostate cancer cells (e.g., VCaP, LNCaP).[11][13] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.

-

Procedure:

-

Tumor Implantation: Inject prostate cancer cells subcutaneously into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the novel antagonist and a positive control (e.g., enzalutamide) daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like PSA expression).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.

-

Table 2: Comparative In Vivo Efficacy in VCaP Xenograft Model

| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | [Insert Data] | - | [Insert Data] |

| Novel Antagonist X (e.g., 10 mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |

| Enzalutamide (e.g., 10 mg/kg) | [Insert Data] | [Insert Data] | [Insert Data] |

Note: This table is a template for presenting in vivo efficacy data.

Logical Relationships in Preclinical Assessment

The progression of a compound through preclinical evaluation is based on a series of go/no-go decisions informed by the data from each stage.

Conclusion

The preclinical evaluation of novel androgen receptor antagonists is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo validation. By employing the standardized assays detailed in this guide, presenting data in a clear, comparative format, and adhering to a structured workflow, researchers can effectively identify and advance promising new therapies for the treatment of prostate cancer and other androgen-dependent diseases.

References

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 8. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening and Bioactivity Evaluation of Novel Androgen Receptor Antagonists From Anti-PCa Traditional Chinese Medicine Prescriptions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

AR antagonist 7 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AR Antagonist 7 (CAS No. 2409791-89-3), a novel A-ring-fused pyrazole (B372694) derivative of dihydrotestosterone (B1667394). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Properties

This compound, also referred to as compound 3d in the primary literature, is a potent steroidal antiandrogen.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2409791-89-3 |

| Molecular Formula | C27H35FN2O |

| Molecular Weight | 422.58 g/mol |

| SMILES | [H][C@@]12CC[C@]3([C@@]4(CC--INVALID-LINK--O)[H])[H] |

Biological Activity and Mechanism of Action

This compound is an effective androgen receptor (AR) antagonist with demonstrated biological activity in vitro.[2] It has been shown to inhibit the expression of AR target genes in a time and dose-dependent manner.[2] The primary mechanism of action involves the downregulation of the androgen receptor.[1]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (AR Antagonism) | Reporter Cell Line | 1.18 µM | [1][2] |

| GI50 (Growth Inhibition) | LAPC-4 | 7.9 µM | [2] |

| Antiproliferative Effect | LAPC-4 and 22Rv1 | Cell viability < 40% at 20 µM (72h) | [2] |

| AR Protein Expression | LAPC-4 | Significantly reduced at 10 µM (24h) | [2] |

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.

AR antagonists, like this compound, competitively bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade, leading to a reduction in the expression of AR target genes and ultimately inhibiting tumor cell proliferation.

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound (Compound 3d)

The synthesis of this compound is achieved through a multi-step process starting from 5α-dihydrotestosterone (DHT).[1]

Step 1: Synthesis of 2-ethylidene-DHT

-

Reactants: 5α-dihydrotestosterone (DHT), acetaldehyde (B116499), potassium hydroxide (B78521).

-

Solvent: Ethanol (B145695).

-

Procedure: A solution of DHT in ethanol is treated with an excess of acetaldehyde in the presence of potassium hydroxide at a low temperature. The reaction mixture is stirred until completion, followed by workup and purification to yield 2-ethylidene-DHT.

Step 2: Synthesis of the A-ring-fused pyrazole (this compound)

-

Reactants: 2-ethylidene-DHT, 4-fluorophenylhydrazine hydrochloride, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

-

Solvent: Dioxane.

-

Procedure: The 2-ethylidene-DHT intermediate is reacted with 4-fluorophenylhydrazine hydrochloride. The resulting pyrazoline is then oxidized using DDQ in dioxane to yield the final product, this compound. The product is purified by column chromatography.

Caption: Synthetic workflow for this compound.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol).

-

Radiolabeled ligand (e.g., [3H]-Mibolerone or [3H]-R1881).

-

Test compound (this compound).

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Wash buffer (e.g., Tris-HCl).

-

Scintillation cocktail.

-

96-well filter plates.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the AR preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or vehicle control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Prostate cancer cell lines (e.g., LAPC-4, 22Rv1).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

-

Western Blot Analysis for AR Protein Expression

This technique is used to detect and quantify the levels of androgen receptor protein in cell lysates.

-

Materials:

-

LAPC-4 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against AR.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Treat LAPC-4 cells with this compound (e.g., 10 µM) or vehicle for the specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-AR antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative expression level of AR protein.

-

Conclusion

This compound is a promising novel steroidal antiandrogen with potent in vitro activity against androgen receptor signaling and the proliferation of prostate cancer cells. Its unique A-ring-fused pyrazole structure provides a scaffold for the development of new therapeutics targeting AR-driven malignancies. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds. Further studies are warranted to evaluate its in vivo efficacy and pharmacokinetic profile.

References

A Technical Guide to Identifying Novel Scaffolds for Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR), a crucial ligand-activated transcription factor, is a primary therapeutic target in the management of prostate cancer.[1][2][3] Despite the success of second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide, the emergence of resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing limitations.[4][5] This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for the discovery and characterization of new AR antagonists.

The Androgen Receptor Signaling Pathway: A Target Overview

The canonical AR signaling pathway is a multi-step process that offers several points for therapeutic intervention. In its inactive state, AR resides in the cytoplasm. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[6] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on target genes, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival.[2][7] AR antagonists function by competitively binding to the AR's ligand-binding domain (LBD), thereby inhibiting these downstream events.[8][9]

Resistance mechanisms often involve AR gene amplification, point mutations that can convert antagonists into agonists, or the expression of AR splice variants (like AR-V7) that lack the LBD and are constitutively active.[4][6][10] Therefore, a key goal in novel scaffold discovery is to identify compounds that are effective against these resistant forms of the receptor.

Experimental Workflow for Novel Scaffold Discovery

The identification of new AR antagonists typically follows a structured, multi-stage screening cascade. This process is designed to efficiently sift through large chemical libraries to find and validate promising lead compounds.

This workflow begins with a High-Throughput Screen (HTS) of large compound libraries, often using a cell-based reporter gene assay to measure AR transcriptional activity.[11][12] Initial "hits" are then subjected to Hit Validation , where their activity is confirmed through dose-response curves and orthogonal assays to eliminate false positives. Promising hits advance to Lead Generation , which involves determining their binding affinity for the AR and exploring the structure-activity relationship (SAR) to identify a core scaffold.[13] Finally, in Lead Optimization , medicinal chemistry efforts focus on modifying the lead scaffold to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, culminating in the selection of a preclinical candidate.

Key Experimental Protocols

Detailed and reproducible assays are the bedrock of antagonist discovery. Below are methodologies for two foundational experiments.

This cell-based assay is the workhorse of HTS campaigns to functionally assess a compound's ability to inhibit AR-mediated gene transcription.

-

Principle: Prostate cancer cells (e.g., LNCaP) are engineered to express a reporter gene (e.g., luciferase) under the control of an ARE. When AR is activated by an androgen, it binds to the ARE and drives luciferase expression, producing a measurable light signal. An antagonist will compete with the androgen, preventing AR activation and reducing the luciferase signal.

-

Cell Line: LNCaP or PC-3 cells stably transfected with an ARE-luciferase reporter construct.

-

Protocol Outline:

-

Cell Plating: Seed cells in 96-well or 384-well plates in phenol (B47542) red-free media supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Compound Treatment: Add test compounds at various concentrations. For antagonist screening, co-treat with a known AR agonist (e.g., 1 nM DHT) to stimulate the receptor. Include controls: vehicle only (baseline), agonist only (maximum signal), and a reference antagonist like Enzalutamide (positive control).

-

Incubation: Incubate plates for 18-24 hours to allow for gene transcription and protein expression.

-

Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the data to the "agonist only" control. Calculate the half-maximal inhibitory concentration (IC50) value for each compound from the dose-response curve. A concurrent cell viability assay (e.g., CellTiter-Glo®, Resazurin) is crucial to ensure that the observed inhibition is not due to cytotoxicity.[11]

-

This biochemical assay directly measures the ability of a compound to bind to the AR LBD and displace a known radiolabeled ligand.

-

Principle: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) is incubated with a source of AR protein (e.g., purified AR-LBD or rat prostate cytosol). Test compounds are added in increasing concentrations to compete for binding. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

-

Protocol Outline:

-

Protein Preparation: Use purified recombinant His-tagged AR-LBD or prepare cytosol from rat prostates.

-